molecular formula C9H9BrFNO2S B6257665 2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide CAS No. 1178952-84-5

2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide

Cat. No.: B6257665
CAS No.: 1178952-84-5
M. Wt: 294.14 g/mol
InChI Key: NSWWHFJQXKZEID-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide (C₉H₉BrFNO₂S) is a sulfonamide derivative featuring a bromo substituent at position 2, a fluorine atom at position 4, and a cyclopropylamine group attached to the sulfonamide nitrogen. Its SMILES notation is C1CC1NS(=O)(=O)C2=C(C=C(C=C2)F)Br, and its InChIKey is NSWWHFJQXKZEID-UHFFFAOYSA-N . The compound’s structural uniqueness arises from the combination of electron-withdrawing halogens (Br, F) and the strained cyclopropyl ring, which may influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

1178952-84-5

Molecular Formula

C9H9BrFNO2S

Molecular Weight

294.14 g/mol

IUPAC Name

2-bromo-N-cyclopropyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C9H9BrFNO2S/c10-8-5-6(11)1-4-9(8)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2

InChI Key

NSWWHFJQXKZEID-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)F)Br

Purity

95

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Bromo-Fluoroarene Intermediates

The most widely adopted strategy involves the sequential introduction of functional groups onto a benzene ring, followed by sulfonamide formation. A representative pathway includes:

Step 1: Synthesis of 2-Bromo-4-fluorobenzenesulfonyl Chloride

  • Starting Material : 2-Bromo-4-fluorobenzene.

  • Sulfonation : Treatment with fuming sulfuric acid (20% SO₃) at 150°C for 6–8 hours introduces the sulfonic acid group at the para position relative to bromine.

  • Chlorination : Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, yielding 2-bromo-4-fluorobenzenesulfonyl chloride with 85–90% purity.

Step 2: Cyclopropylation via Nucleophilic Substitution

  • Reaction : The sulfonyl chloride intermediate reacts with cyclopropylamine (1.2 eq) in tetrahydrofuran (THF) at 25°C, catalyzed by triethylamine (Et₃N).

  • Workup : Precipitation with ice water followed by recrystallization from ethanol yields the final product (72–76% yield).

Bromination of Preformed Sulfonamides

Alternative approaches prioritize early-stage sulfonamide formation to simplify purification:

Step 1: Synthesis of N-Cyclopropyl-4-fluorobenzenesulfonamide

  • Sulfonyl Chloride Precursor : 4-Fluorobenzenesulfonyl chloride reacts with cyclopropylamine in a 1:1.1 molar ratio, producing N-cyclopropyl-4-fluorobenzenesulfonamide (89% yield).

Step 2: Regioselective Bromination

  • Conditions : Electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 80°C directs bromine to the ortho position relative to fluorine, achieving 68% regioselectivity.

  • Challenges : Competing para-bromination (22%) necessitates chromatographic separation, reducing overall yield to 54%.

Industrial Production and Scalability

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow technology to enhance reproducibility:

  • Sulfonation-Chlorination Cascade : A two-stage reactor system performs sulfonation and chlorination in series, achieving 92% conversion with residence times under 30 minutes.

  • In-Line Analysis : Real-time UV-Vis monitoring ensures consistent sulfonyl chloride quality, reducing batch failures by 40%.

Solvent and Catalyst Optimization

  • Green Chemistry : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 88% reaction efficiency.

  • Catalyst Screening : Immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable amine coupling at 35°C, avoiding base-induced side reactions.

Comparative Analysis of Methodologies

Parameter Direct Sulfonylation Bromination of Sulfonamide
Overall Yield72%54%
Regioselectivity>95%68%
Purification ComplexityModerateHigh
ScalabilityExcellentLimited
Environmental Impact (E-Factor)8.212.7

Data synthesized from.

Mechanistic Insights and Side Reactions

Sulfonamide Bond Formation

The nucleophilic attack of cyclopropylamine on the electrophilic sulfur center proceeds via a two-step mechanism:

  • Initial Adduct Formation : The amine lone pair attacks sulfur, forming a tetrahedral intermediate (S\text{S}^--O^- $$).

  • Chloride Departure : Collapse of the intermediate releases HCl, stabilized by Et₃N.

Competing Pathways in Bromination

  • Electrophilic Aromatic Substitution (EAS) : Bromine (Br⁺) coordinates to the electron-rich ortho position relative to fluorine, favored by its +M effect.

  • Radical Bromination : Trace peroxides in NBS promote radical pathways, leading to non-regioselective byproducts (up to 15%).

Advanced Purification Techniques

Crystallization Engineering

  • Antisolvent Selection : Gradual addition of n-heptane to ethanolic solutions induces controlled crystallization, enhancing purity from 85% to 98%.

  • Polymorph Control : Seeding with pre-characterized crystals ensures consistent particle size distribution (D90 < 50 µm).

Chromatographic Methods

  • SPE Cartridges : Silica-based solid-phase extraction removes residual cyclopropylamine (<0.1% w/w) in final products.

  • Prep-HPLC : Reverse-phase C18 columns resolve brominated isomers, achieving >99% chiral purity when required.

Emerging Methodologies

Photoredox-Catalyzed Bromination

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ enable room-temperature bromination with 91% regioselectivity, reducing energy inputs by 60%.

Biocatalytic Sulfonamide Synthesis

Engineered sulfotransferases (e.g., SULT1A1) catalyze direct coupling of sulfonate esters with amines, achieving 78% yield in aqueous buffer (pH 7.4) .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

TRPM8 Antagonism

Recent studies have highlighted the role of 2-bromo-N-cyclopropyl-4-fluorobenzenesulfonamide as an antagonist of the TRPM8 receptor, which is known to mediate cold sensation and nociception. This receptor is implicated in various pain conditions, including neuropathic pain and cold allodynia.

  • Mechanism of Action : The compound inhibits the TRPM8 channel, which can alleviate pain sensations associated with cold stimuli. This makes it a promising candidate for developing analgesics targeting chronic pain conditions, particularly those linked to nerve injuries or diabetic neuropathy .

Pain Management

Given its TRPM8 antagonistic activity, this sulfonamide compound may be beneficial in managing conditions characterized by abnormal pain responses. Research indicates that compounds with similar mechanisms can effectively reduce pain in animal models of neuropathic pain .

Carbonic Anhydrase Inhibition

Sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), enzymes that play crucial roles in various physiological processes, including acid-base balance and respiration.

  • Application : Studies have shown that derivatives of sulfonamides can selectively inhibit tumor-associated carbonic anhydrases, suggesting potential applications in cancer therapy . The structural features of 2-bromo-N-cyclopropyl-4-fluorobenzenesulfonamide may enhance its selectivity and potency against specific CA isoforms.

Data Table: Summary of Applications

Application AreaMechanism/ActivityPotential Benefits
TRPM8 AntagonismInhibition of cold sensation pathwaysAlleviation of neuropathic pain and cold allodynia
Pain ManagementReduction of abnormal pain responsesImproved quality of life for patients with chronic pain
Carbonic Anhydrase InhibitionSelective inhibition of tumor-associated CAsPotential use in cancer treatment

Case Studies and Research Findings

  • TRPM8 Antagonist Studies : Research published in patent literature indicates that compounds structurally similar to 2-bromo-N-cyclopropyl-4-fluorobenzenesulfonamide exhibit significant antagonistic effects on TRPM8, leading to decreased pain behaviors in models of chronic pain .
  • Carbonic Anhydrase Inhibition : A study demonstrated that halogenated sulfonamides can act as effective inhibitors of human carbonic anhydrases, contributing to the development of new cancer therapeutics .
  • Analgesic Development : Ongoing research is exploring the efficacy of this compound in preclinical models to establish its potential as a novel analgesic agent for treating chronic pain syndromes .

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The cyclopropyl group can affect the compound’s overall stability and conformation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide with three analogous sulfonamides:

Compound Name Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol)
This compound C₉H₉BrFNO₂S Bromo (C2), fluoro (C4), cyclopropylamine (N-linked) ~294
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Not explicitly provided Morpholinylpyrimidine, methoxy (C4), trimethylbenzenesulfonamide Likely >500
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide C₁₇H₁₄BrClN₂O₂S Naphthalene core, bromo (C5), chloro (C2), cyclopropylamine ~433
2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide C₁₃H₁₅BrNO₃S Propanamide backbone, 4-methylphenylsulfonyl, allyl group ~345

Key Observations :

  • The target compound’s molecular weight (~294 g/mol) is lower than analogs with extended aromatic systems (e.g., naphthalene in ) or bulky substituents (e.g., morpholinylpyrimidine in ).
  • Halogenation patterns vary: Bromine is common across all compounds, but fluorine (unique to the target compound) and chlorine (in ) alter electronic properties.

Stability and Reactivity

  • Steric Effects : The cyclopropyl group in the target compound and may hinder rotational freedom, affecting conformational stability and interaction with biological targets.

Biological Activity

2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide (CAS No. 1178952-84-5) is an organic compound with notable potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure characterized by a bromine atom, a cyclopropyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring. Its molecular formula is C9H9BrFNO2S, and it has a molecular weight of 294.14 g/mol.

PropertyValue
CAS No.1178952-84-5
Molecular FormulaC9H9BrFNO2S
Molecular Weight294.14 g/mol
IUPAC Name2-bromo-N-cyclopropyl-4-fluorobenzenesulfonamide
Purity95%

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Bromination : The introduction of the bromine atom using reagents like bromine or N-bromosuccinimide.
  • Cyclopropylation : The addition of the cyclopropyl group via cyclopropyl halides and a base.
  • Fluorination : Utilizing fluorinating agents such as N-fluorobenzenesulfonimide to introduce the fluorine atom.
  • Sulfonamidation : The attachment of the sulfonamide group to the benzene ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving enzyme inhibition or interference with cellular signaling pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic substrates or inhibitors for various enzymes, leading to decreased enzymatic activity.
  • Binding Affinity : The presence of bromine and fluorine atoms may enhance the compound's binding affinity to biological targets, thereby affecting its overall efficacy.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides, including this compound, showed potent activity against Gram-positive bacteria such as Staphylococcus aureus .
  • Anticancer Potential :
    • In vitro studies reported in Cancer Research indicated that compounds with similar structures inhibited growth in breast cancer cell lines by inducing apoptosis .
  • Mechanistic Insights :
    • Research featured in Bioorganic & Medicinal Chemistry Letters outlined how modifications in the sulfonamide moiety influenced binding to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-N-cyclopropyl-4-fluorobenzene-1-sulfonamide, and how can purity be optimized?

  • Methodology : The synthesis typically involves sulfonylation of a bromo-fluorobenzene intermediate with cyclopropylamine under controlled conditions. Key steps include:

  • Sulfonylation : Reacting 2-bromo-4-fluorobenzenesulfonyl chloride with cyclopropylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, 400 MHz) to detect residual solvents or unreacted amines .

Q. How does the electronic environment of the sulfonamide group influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing sulfonamide (-SO₂NH-) group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks.

  • Buchwald-Hartwig Amination : Requires palladium catalysts (e.g., Pd(OAc)₂/XPhos) to couple with aryl halides, with microwave irradiation (120°C, 30 min) improving yields to ~75% .
  • Suzuki-Miyaura Coupling : Limited by steric hindrance from the cyclopropyl group; optimize using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (4:1) at 80°C .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ identify substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, sulfonamide NH at δ 9.2–9.5 ppm) .
  • X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between the sulfonamide and benzene ring, typically 70–85°) .
  • FTIR : Confirms sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bending at 1530–1560 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory data on catalytic coupling yields be resolved?

  • Case Study : Discrepancies in Suzuki-Miyaura yields (40–75%) arise from bromide vs. sulfonamide steric effects.

  • Solution :
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map steric bulk and predict reactivity .
  • In Situ Monitoring : Employ LC-MS to track intermediate formation and optimize catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) .

Q. What strategies mitigate hydrolysis of the sulfonamide group under acidic conditions?

  • Methodology :

  • Protection : Temporarily replace -SO₂NH- with -SO₂Cl using PCl₅ in refluxing toluene, then regenerate after reaction .
  • pH Control : Conduct reactions in buffered media (pH 6–7) with NaHCO₃ to stabilize the sulfonamide .

Q. How does the cyclopropyl group affect biological activity in enzyme inhibition assays?

  • Findings :

  • Cytochrome P450 Inhibition : The cyclopropyl moiety enhances binding to hydrophobic pockets (IC₅₀ = 2.3 µM vs. 8.7 µM for non-cyclopropyl analogs) .
  • Kinase Selectivity : Molecular docking (AutoDock Vina) shows reduced off-target effects due to steric constraints .
    • Validation : Compare IC₅₀ values across isoforms using fluorescence polarization assays .

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